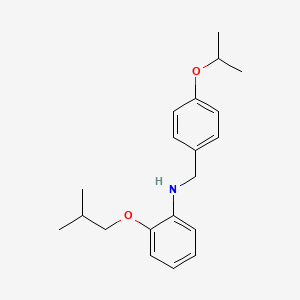

2-Isobutoxy-N-(4-isopropoxybenzyl)aniline

CAS No.: 1040694-63-0

Cat. No.: VC2621801

Molecular Formula: C20H27NO2

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040694-63-0 |

|---|---|

| Molecular Formula | C20H27NO2 |

| Molecular Weight | 313.4 g/mol |

| IUPAC Name | 2-(2-methylpropoxy)-N-[(4-propan-2-yloxyphenyl)methyl]aniline |

| Standard InChI | InChI=1S/C20H27NO2/c1-15(2)14-22-20-8-6-5-7-19(20)21-13-17-9-11-18(12-10-17)23-16(3)4/h5-12,15-16,21H,13-14H2,1-4H3 |

| Standard InChI Key | KRRJGJMKPUWJAU-UHFFFAOYSA-N |

| SMILES | CC(C)COC1=CC=CC=C1NCC2=CC=C(C=C2)OC(C)C |

| Canonical SMILES | CC(C)COC1=CC=CC=C1NCC2=CC=C(C=C2)OC(C)C |

Introduction

2-Isobutoxy-N-(4-isopropoxybenzyl)aniline is an organic compound with the CAS number 1040694-63-0. It belongs to the class of N-substituted anilines, featuring both isobutoxy and isopropoxy groups attached to the benzyl and aniline moieties, respectively . This unique structure contributes to its solubility and reactivity, making it a subject of interest in various chemical and biological studies.

Synonyms

-

2-(2-methylpropoxy)-N-[(4-propan-2-yloxyphenyl)methyl]aniline

-

Benzenemethanamine, 4-(1-methylethoxy)-N-[2-(2-methylpropoxy)phenyl]-

Synthesis Methods

The synthesis of 2-Isobutoxy-N-(4-isopropoxybenzyl)aniline typically involves multiple steps, starting with the preparation of the aniline derivative. Key methods include:

-

Preparation of Aniline Derivative: This involves the synthesis of the aniline core, which is then modified to include the isobutoxy and isopropoxy groups.

-

Alkylation Reactions: The aniline derivative undergoes alkylation reactions to introduce the isobutoxy and isopropoxy substituents.

-

Purification Steps: The final product is purified using techniques such as chromatography to achieve high purity.

The reaction conditions may vary based on the desired yield and purity of the final product. Automated synthesis methods are often employed in industrial settings to ensure consistency.

Chemical Reactions

2-Isobutoxy-N-(4-isopropoxybenzyl)aniline can undergo several types of chemical reactions due to its aromatic amine structure. These include:

-

Electrophilic Substitutions: The aromatic ring can undergo electrophilic substitution reactions.

-

Nucleophilic Reactions: The amino group can participate in nucleophilic reactions.

-

Hydrogen Bonding Interactions: The compound can form hydrogen bonds due to the presence of the amino group.

The choice of reagents and conditions significantly affects the outcome of these reactions, influencing both yield and selectivity.

Comparison with Similar Compounds

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 2-Isobutoxyaniline | Aniline with isobutoxy group | Lacks isopropoxy substituent |

| N-(4-Isopropoxybenzyl)aniline | Aniline with isopropoxy group | Lacks isobutoxy substituent |

| 2-Methoxyaniline | Aniline with methoxy group | Simpler structure without bulky alkyl groups |

| 4-Isopropoxyaniline | Aniline with only one isopropoxy group | Does not have the additional isobutoxy group |

The presence of both isobutoxy and isopropoxy groups in 2-Isobutoxy-N-(4-isopropoxybenzyl)aniline distinguishes it from these similar compounds, potentially imparting unique solubility and reactivity characteristics.

Suppliers and Availability

2-Isobutoxy-N-(4-isopropoxybenzyl)aniline is available from several suppliers, including Matrix Scientific and American Custom Chemicals Corporation. It is typically sold in quantities of 500 mg or 1 g, with prices varying based on purity and packaging .

| Supplier | Product Number | CAS Number | Packaging | Price |

|---|---|---|---|---|

| Matrix Scientific | 032004 | 1040694-63-0 | 500 mg | $300 |

| American Custom Chemicals Corporation | API0007347 | 1040694-63-0 | 500 mg | $403.2 |

| Matrix Scientific | 032004 | 1040694-63-0 | 1 g | $462 |

The availability of this compound highlights its potential for further research and development in various scientific fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume